molecular formula C14H18O5 B11511304 2-Methyl-2-(4-propoxyphenyl)butanedioic acid CAS No. 62582-18-7

2-Methyl-2-(4-propoxyphenyl)butanedioic acid

Cat. No.: B11511304
CAS No.: 62582-18-7
M. Wt: 266.29 g/mol
InChI Key: BFONTILBNIWFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-propoxyphenyl)butanedioic acid is a branched dicarboxylic acid derivative featuring a central butanedioic acid (succinic acid) backbone substituted with a methyl group and a 4-propoxyphenyl moiety. The propoxyphenyl group consists of a phenyl ring with a propoxy (-OCH₂CH₂CH₃) substituent at the para position. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity compared to unsubstituted succinic acid derivatives, which may influence its solubility, reactivity, and biological interactions .

Properties

CAS No.

62582-18-7

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-methyl-2-(4-propoxyphenyl)butanedioic acid

InChI

InChI=1S/C14H18O5/c1-3-8-19-11-6-4-10(5-7-11)14(2,13(17)18)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

BFONTILBNIWFDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid typically involves the reaction of 4-propoxybenzaldehyde with a suitable malonic acid derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-propoxyphenyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-Methyl-2-(4-propoxyphenyl)butanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammation.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
2-Methyl-2-(4-propoxyphenyl)butanedioic acid C₁₅H₂₀O₅ Methyl, 4-propoxyphenyl Hypothesized: Enhanced lipophilicity; potential use in polymer chemistry or bioactive formulations (inferred from structural analogs)
2-(2,2-Dimethylpropyl)butanedioic acid C₁₁H₁₈O₄ Branched 2,2-dimethylpropyl Used in biopolymer materials (e.g., PLA nanoparticles); substituent branching improves thermal stability
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid C₂₁H₂₅N₃O₃ Aromatic amines, phenethyl group Investigated for medicinal chemistry applications due to amine functionality
2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ Fluorine, methyl groups Anti-inflammatory activity; fluorine enhances metabolic stability
2-Hydroxy-2-(4-propoxyphenyl)acetic acid C₁₁H₁₄O₄ Hydroxy, propoxyphenyl Carboxylic acid and hydroxy groups enable enzyme/receptor binding (hypothesized)

Key Observations:

Substituent Effects: The propoxyphenyl group in the target compound introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl-substituted analogs like 2-(2,2-dimethylpropyl)butanedioic acid. This could enhance its compatibility with hydrophobic matrices in polymer applications . Compared to halogenated analogs (e.g., 2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid), the absence of electronegative substituents like fluorine may reduce metabolic stability but improve solubility in non-polar solvents .

The propoxyphenyl group may similarly modulate interactions with enzymes or transporters.

Synthetic Utility :

  • The compound’s dicarboxylic acid backbone is versatile for derivatization (e.g., esterification, amidation), akin to sodium salts of pyridinecarboxylic acids, where ionic forms improve aqueous reactivity .

Biological Activity

2-Methyl-2-(4-propoxyphenyl)butanedioic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H18O4
  • Molecular Weight : 238.28 g/mol
  • IUPAC Name : 2-Methyl-2-(4-propoxyphenyl)butanedioic acid

The biological activity of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as an enzyme inhibitor, potentially affecting metabolic pathways involved in inflammation and cancer progression.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Several studies have investigated the anticancer properties of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a potential role as an anticancer agent.

Case Studies

  • Study on MCF-7 Cells
    • Objective : To evaluate the effect of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid on apoptosis.
    • Methodology : MCF-7 cells were treated with varying concentrations (10 µM, 25 µM, 50 µM) of the compound.
    • Findings : Significant induction of apoptosis was observed at higher concentrations, with a marked increase in caspase-3 activity, indicating the activation of apoptotic pathways.
  • Anti-inflammatory Study
    • Objective : To assess the anti-inflammatory effects using a murine model.
    • Methodology : Mice were administered the compound prior to inducing inflammation via lipopolysaccharide (LPS).
    • Findings : The treatment resulted in a significant reduction in inflammatory markers (TNF-alpha and IL-6), supporting its potential use in inflammatory conditions.

Data Table

Activity TypeExperimental ModelConcentration RangeObserved Effect
AntioxidantDPPH Assay10 µM - 100 µMSignificant scavenging activity
Anti-inflammatoryMurine ModelN/AReduced TNF-alpha and IL-6 levels
AnticancerMCF-7 Cell Line10 µM - 50 µMInduced apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.